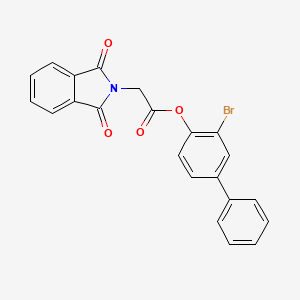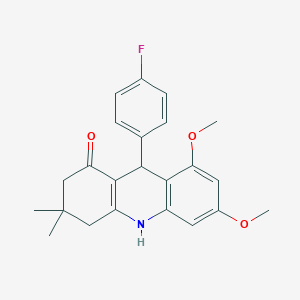
3-bromo-4-biphenylyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-4-biphenylyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential for use in various applications. This compound is known for its unique properties that make it useful in various fields, including chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
3-bromo-4-biphenylyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been extensively studied for its potential applications in various scientific fields. It has shown promising results in the following areas:
1. Cancer Research: Studies have shown that 3-bromo-4-biphenylyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has anti-cancer properties. It inhibits the growth of cancer cells and induces apoptosis, making it a potential candidate for cancer therapy.
2. Anti-inflammatory: 3-bromo-4-biphenylyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been shown to have anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.
3. Neuroprotection: Studies have shown that 3-bromo-4-biphenylyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has neuroprotective properties. It protects neurons from oxidative stress and prevents neuronal cell death, making it a potential candidate for treating neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of 3-bromo-4-biphenylyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is not fully understood. However, studies have shown that it inhibits the activity of various enzymes, including histone deacetylases and DNA methyltransferases. It also induces the expression of certain genes that are involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-4-biphenylyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has various biochemical and physiological effects. It inhibits the growth of cancer cells, induces apoptosis, and reduces inflammation. It also protects neurons from oxidative stress and prevents neuronal cell death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-bromo-4-biphenylyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate in lab experiments include its unique properties, such as its anti-cancer, anti-inflammatory, and neuroprotective properties. It is also easy to synthesize and has a high purity level. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research of 3-bromo-4-biphenylyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate. These include:
1. Further studies to fully understand its mechanism of action and its potential as a therapeutic agent for various diseases.
2. Development of new derivatives of 3-bromo-4-biphenylyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate with improved properties.
3. Investigation of its potential as a drug delivery system for targeted therapy.
4. Studies to determine its potential toxicity and safety for human use.
Conclusion:
In conclusion, 3-bromo-4-biphenylyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a chemical compound that has shown promising results in various scientific research applications. It has unique properties that make it useful in various fields, including cancer research, anti-inflammatory, and neuroprotection. However, further studies are needed to fully understand its mechanism of action and potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-bromo-4-biphenylyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves the reaction of 4-biphenylyl acetic acid with bromine and acetic anhydride. The reaction takes place in the presence of a catalyst, such as sulfuric acid or phosphoric acid. The resulting product is a white crystalline solid that is soluble in organic solvents.
Propriétés
IUPAC Name |
(2-bromo-4-phenylphenyl) 2-(1,3-dioxoisoindol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrNO4/c23-18-12-15(14-6-2-1-3-7-14)10-11-19(18)28-20(25)13-24-21(26)16-8-4-5-9-17(16)22(24)27/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYNWYMMRKPZCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)CN3C(=O)C4=CC=CC=C4C3=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromobiphenyl-4-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1H-inden-2-yl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4879266.png)
![methyl 3-({[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4879274.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]amino}carbonothioyl)-3,5-dimethylbenzamide](/img/structure/B4879282.png)
![5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4879296.png)
![2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide](/img/structure/B4879298.png)

![2,2'-[[2-(2-furyl)-1,3-imidazolidinediyl]bis(methylene)]diphenol](/img/structure/B4879304.png)
![methyl 2-chloro-5-{[({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4879309.png)
![6-methyl-2-({[4-(methylsulfonyl)-1-piperazinyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4879310.png)
![1-(2,2-dimethylpropanoyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4879318.png)
![N-(2,4-dimethylphenyl)-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4879321.png)
![{2-[(3-{[(3-chlorophenyl)amino]carbonyl}-4-ethyl-5-methyl-2-thienyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4879340.png)
![3,5-bis(difluoromethyl)-1-({1-[(4-isopropylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4879369.png)
![N-(3-chlorophenyl)-N'-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B4879376.png)